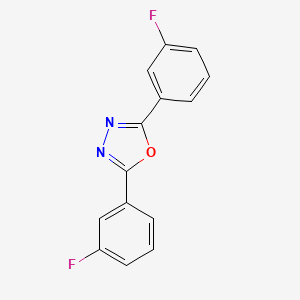

2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole

説明

Significance of 1,3,4-Oxadiazole (B1194373) Heterocycles in Contemporary Chemical Science

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in various areas of chemical science, primarily due to its unique electronic properties and robust stability. In medicinal chemistry, the 1,3,4-oxadiazole nucleus is recognized as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its derivatives are known to exhibit a wide array of biological effects.

Beyond pharmaceuticals, 1,3,4-oxadiazoles are pivotal in materials science. Their inherent electron-deficient nature makes them excellent candidates for electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). Furthermore, their rigid, planar structure and high thermal and chemical stability contribute to the durability and performance of such electronic devices. The versatility of the 1,3,4-oxadiazole core allows for extensive chemical modification, enabling chemists to fine-tune its properties for specific applications.

Rationale for Research on 2,5-Disubstituted 1,3,4-Oxadiazoles

The functionalization of the 1,3,4-oxadiazole ring at the 2 and 5 positions is a key strategy for modulating its physicochemical properties. The introduction of various substituents at these positions allows for the systematic alteration of the molecule's electronic and steric characteristics. For instance, attaching aromatic or heteroaromatic groups can extend the π-conjugation of the system, which in turn influences its photophysical properties, such as absorption and emission of light.

Symmetrically 2,5-disubstituted 1,3,4-oxadiazoles are of particular interest because this substitution pattern can enhance the molecule's stability and influence its molecular packing in the solid state, which is crucial for applications in electronic devices. The ability to introduce a wide range of functional groups at these positions provides a powerful tool for creating a vast library of compounds with tailored properties, from potential drug candidates to high-performance organic electronic materials.

Specific Research Focus on Fluorinated 1,3,4-Oxadiazole Architectures

The incorporation of fluorine atoms into organic molecules, a strategy known as fluorination, has become a prominent theme in modern chemical research. Fluorine's high electronegativity and small size can profoundly impact a molecule's properties without significantly altering its shape. In the context of 2,5-disubstituted 1,3,4-oxadiazoles, fluorination of the aryl substituents is a strategic approach to enhance their performance in electronic applications.

Specifically, the introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can improve the electron affinity of the molecule, which is a desirable trait for electron-transporting materials in OLEDs. tandfonline.comtandfonline.com Furthermore, fluorination can increase the material's resistance to oxidative degradation, thereby extending the operational lifetime of the device. The study of compounds like 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole is therefore driven by the quest for more efficient, stable, and durable organic electronic materials. tandfonline.comtandfonline.com Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting how fluorination influences the electronic and transport properties of these molecules. tandfonline.comtandfonline.com

Detailed Research Findings

Theoretical calculations, specifically Density Functional Theory (DFT), have been employed to investigate the electronic and transport properties of this compound, often in comparison to its non-fluorinated parent compound, 2,5-diphenyl-1,3,4-oxadiazole (B188118). tandfonline.comtandfonline.com

Calculated Electro-Optical and Global Reactivity Parameters

The following table summarizes key electro-optical parameters and global reactivity descriptors for this compound (FPD) and its parent compound 2,5-diphenyl-1,3,4-oxadiazole (PPD), calculated using DFT methods. These parameters provide insight into the electronic behavior and stability of the molecules.

| Parameter | 2,5-diphenyl-1,3,4-oxadiazole (PPD) | This compound (FPD) |

|---|---|---|

| HOMO Energy (eV) | -6.88 | -7.05 |

| LUMO Energy (eV) | -1.61 | -1.85 |

| Energy Gap (eV) | 5.27 | 5.20 |

| Ionization Potential (eV) | 6.88 | 7.05 |

| Electron Affinity (eV) | 1.61 | 1.85 |

| Chemical Hardness (eV) | 2.64 | 2.60 |

| Electronegativity (eV) | 4.25 | 4.45 |

| Electrophilicity Index (eV) | 3.42 | 3.81 |

Data sourced from theoretical DFT calculations. tandfonline.comtandfonline.com

Calculated Electron Transport Properties

The electron transport properties are crucial for evaluating the potential of these compounds in OLEDs. The reorganization energy is a key parameter, with lower values indicating better charge transport characteristics.

| Parameter | 2,5-diphenyl-1,3,4-oxadiazole (PPD) | This compound (FPD) |

|---|---|---|

| Reorganization Energy for Electron Transport (eV) | 0.283 | 0.275 |

Data sourced from theoretical DFT calculations. tandfonline.comtandfonline.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYCICSWSRZMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211743 | |

| Record name | 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62681-99-6 | |

| Record name | 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62681-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062681996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Property Relationships in 2,5 Bis 3 Fluorophenyl 1,3,4 Oxadiazole Systems

Impact of Fluorination on Electronic Structure and Molecular Conformation

In the case of 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole, theoretical studies using Density Functional Theory (DFT) have shown that fluorination enhances the electron affinity of the molecule compared to its non-fluorinated parent compound. researchgate.net This increased electron affinity is advantageous for applications requiring efficient electron transport, such as in Organic Light Emitting Diodes (OLEDs). researchgate.net The substitution of hydrogen with fluorine leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) levels. umons.ac.be This stabilization improves the material's stability against oxidation. umons.ac.be

Furthermore, fluorination increases the polarizability of the molecule, indicating that it is electronically more active than the parent PPD molecule. researchgate.net While the core 1,3,4-oxadiazole (B1194373) ring and the flanking phenyl groups tend to adopt a largely planar conformation to maximize π-conjugation, the presence of substituents can introduce some torsional angles. nih.gov However, the small size of the fluorine atom means that steric hindrance is minimal, and significant deviations from planarity are not typically expected in this specific compound.

| Property | 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) | This compound (FPD) | Reference |

|---|---|---|---|

| Electron Affinity | Lower | Higher | researchgate.net |

| Polarizability | Lower | Higher | researchgate.net |

| HOMO/LUMO Energy Levels | Higher | Lower (Stabilized) | umons.ac.be |

Correlation Between Molecular Architecture and Optical Properties

The optical behavior of this compound is intrinsically linked to its molecular structure, particularly the conjugated π-system extending across the phenyl and oxadiazole rings.

Compounds based on the 2,5-diaryl-1,3,4-oxadiazole framework are known to exhibit strong absorption in the ultraviolet (UV) region and emit fluorescence, often in the blue part of the spectrum. tubitak.gov.trtubitak.gov.tr The absorption and emission characteristics are governed by π-π* electronic transitions within the conjugated system.

The position of the absorption and emission maxima can be modulated by the nature of the substituents on the terminal aryl rings. While specific spectral data for the 3-fluoro derivative is not detailed in the provided search results, general principles for this class of compounds can be applied. Electron-withdrawing groups, like fluorine, can cause a bathochromic (red) shift in the absorption spectrum due to the stabilization of the LUMO. researchgate.net Conversely, the emission spectra can also be affected by substituents. The solvent environment also plays a role, with emission maxima often showing a slight bathochromic shift with increasing solvent polarity. researchgate.net

The 1,3,4-oxadiazole unit is known to contribute to high photoluminescence quantum yields (PLQY) in fluorescent molecules. researchgate.nettubitak.gov.tr The PLQY is a measure of the efficiency of the fluorescence process. Altering the substitution pattern on the terminal phenyl rings is a key strategy for tuning this efficiency. For instance, modifying the position of a dimethylamino substituent on a related 1,3,4-oxadiazole derivative from para to meta was shown to significantly enhance intramolecular charge transfer (ICT) properties, leading to a remarkable quantum yield of 83.2% in the protonated form. rsc.org This highlights the sensitivity of excited state dynamics to the precise molecular architecture. High quantum yields are desirable for applications in materials science, such as in OLEDs and fluorescent probes. rsc.org

Modulating Electronic Characteristics through Substituent Variation

As established, substituents are a primary tool for modulating the electronic characteristics of the 2,5-diaryl-1,3,4-oxadiazole system. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role.

Electron-Withdrawing Groups (EWGs): Fluorine, as an EWG, lowers the HOMO and LUMO energy levels. umons.ac.be This enhances electron affinity and improves stability against oxidation, making the molecule a better electron transporter. researchgate.net This effect is critical for designing n-type organic semiconductor materials.

Electron-Donating Groups (EDGs): In contrast, attaching electron-donating groups (like methoxy (B1213986) or alkyl groups) would raise the HOMO and LUMO energy levels. This generally decreases electron affinity but can be used to tune the emission color and improve hole-transporting properties. Studies on other oxadiazole derivatives have shown that EDGs can enhance antioxidant ability by stabilizing the resulting radical through resonance and inductive effects. nih.gov

The position of the substituent is also critical. Ortho, meta, and para substitutions lead to different electronic and steric environments, which in turn affect molecular properties like the PLQY and dipole moment. rsc.org This provides a versatile platform for the rational design of materials with targeted electronic profiles.

Chemical Stability as Influenced by Structural Features

The 1,3,4-oxadiazole ring is an inherently stable aromatic heterocycle. scirp.org Quantum mechanical calculations have shown that among the four possible isomers of oxadiazole, the 1,3,4-isomer is the most stable. scirp.org This stability is attributed to its electronic structure and aromaticity. Properties such as molecular hardness, which is related to the HOMO-LUMO gap, correlate with chemical stability; a larger gap generally implies greater stability. scirp.org

Advanced Spectroscopic and Analytical Characterization Techniques for 2,5 Bis 3 Fluorophenyl 1,3,4 Oxadiazole

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for identifying the characteristic functional groups within the 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole molecule. The vibrational spectrum reveals key stretching and bending modes that confirm its molecular architecture.

The FT-IR spectrum of related 2,5-disubstituted 1,3,4-oxadiazoles typically displays several characteristic absorption bands. The C-H stretching vibrations of the aromatic rings are generally observed in the region of 3100–3000 cm⁻¹. For the 3-fluorophenyl substituents, the C-F stretching vibration is a key indicator, typically appearing as a strong band in the fingerprint region. The vibrational modes of the 1,3,4-oxadiazole (B1194373) ring are also prominent. The C=N stretching vibration is expected to appear in the 1615–1570 cm⁻¹ range. The C-O-C stretching of the oxadiazole ring usually gives rise to absorptions around 1250 cm⁻¹ and 1060 cm⁻¹.

While specific experimental data for this compound is not extensively detailed in publicly available literature, the analysis of its para-substituted isomer, 2,5-Bis(p-fluorophenyl)-1,3,4-oxadiazole, provides valuable comparative insights. The key vibrational frequencies for related oxadiazole structures are summarized in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Oxadiazole) | 1615 - 1570 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (Oxadiazole) | ~1250 and ~1060 |

| C-F Stretch | 1250 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two 3-fluorophenyl rings. Due to the meta-substitution pattern, a complex splitting pattern of multiplets would be anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The integration of these signals would correspond to the total number of aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Distinct signals are expected for the carbons of the 1,3,4-oxadiazole ring and the 3-fluorophenyl rings. The carbons of the oxadiazole ring (C2 and C5) are typically observed in the downfield region, often between δ 155-165 ppm. The carbons of the phenyl rings will show characteristic shifts, with the carbon atom directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds. The chemical shifts of the other phenyl carbons will be influenced by the positions of the fluorine and oxadiazole substituents. For many 2,5-disubstituted 1,3,4-oxadiazoles, the chemical shift difference between the C2 and C5 carbons of the oxadiazole ring is characteristically small, in the range of 5-6 ppm. echemi.com

| Nucleus | Type of Atom | Expected Chemical Shift Range (ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| ¹³C | C2/C5 of Oxadiazole Ring | 155 - 165 |

| ¹³C | Carbons of Phenyl Rings | 110 - 140 (with C-F coupling) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The fragmentation of 2,5-diaryl-1,3,4-oxadiazoles often involves the cleavage of the heterocyclic ring. Common fragmentation pathways can include the loss of neutral molecules or the formation of characteristic fragment ions. For this compound, fragments corresponding to the fluorophenyl group and parts of the oxadiazole ring would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of 2,5-disubstituted 1,3,4-oxadiazoles is characterized by intense absorption bands in the UV region, arising from π→π* transitions within the conjugated aromatic system.

Theoretical studies on this compound (FPD) have been conducted to predict its electronic transitions. These computational analyses help in understanding the electronic structure and the nature of the absorption bands. The absorption maxima (λmax) are influenced by the extent of conjugation and the nature of the substituents on the phenyl rings.

| Compound | Solvent | Absorption Maxima (λmax) (nm) |

| 2,5-diaryl-1,3,4-oxadiazole derivatives | Various organic solvents | Typically in the UV region |

Fluorescence Spectroscopy for Luminescent Properties and Emission Spectra

Fluorescence spectroscopy is used to investigate the luminescent properties of this compound. Many 2,5-diaryl-1,3,4-oxadiazole derivatives are known to be fluorescent, emitting light upon excitation at a suitable wavelength. The emission spectrum provides information about the wavelength of the emitted light and the quantum yield of the fluorescence process.

The fluorescence properties are highly dependent on the molecular structure and the solvent environment. The position of the emission maximum can be influenced by the polarity of the solvent. For many oxadiazole derivatives, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity.

| Compound | Solvent | Emission Maxima (λem) (nm) |

| 2,5-disubstituted 1,3,4-oxadiazole derivatives | Various organic solvents | Varies with structure and solvent |

Thermal Analysis for Phase Transition Behavior (e.g., Differential Scanning Calorimetry for Liquid Crystalline Phases)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to study the phase transition behavior of this compound. DSC can detect transitions such as melting, crystallization, and, if present, liquid crystalline phase transitions by measuring the heat flow into or out of a sample as a function of temperature.

Many 1,3,4-oxadiazole-based compounds are known to exhibit liquid crystalline properties. rsc.org The introduction of the rigid oxadiazole core and the peripheral phenyl groups can promote the formation of mesophases. A DSC thermogram would reveal the temperatures and enthalpies of these phase transitions, providing insight into the thermal stability and potential liquid crystalline nature of the compound.

X-ray Diffraction for Crystalline and Liquid Crystalline Structures

X-ray Diffraction (XRD) is a powerful technique for determining the crystal structure of this compound in its solid state. For a single crystal, XRD can provide precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. For polycrystalline powders, powder XRD can be used to identify the crystalline phases present.

In the context of liquid crystals, XRD is used to characterize the different types of mesophases (e.g., nematic, smectic, columnar) by analyzing the diffraction patterns produced by the ordered arrangements of the molecules in these phases. The planarity and geometry of the 2,5-diaryl-1,3,4-oxadiazole core play a significant role in the formation of such ordered structures.

Purity Assessment Techniques (e.g., Thin-Layer Chromatography)

The assessment of purity is a critical step in the synthesis and characterization of this compound, ensuring that the final compound is free from starting materials, intermediates, and by-products. Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique widely employed for this purpose. It is utilized to monitor the progress of the synthesis reaction, identify the components in a mixture, and establish the purity of the final product. nih.gov

In the context of 2,5-disubstituted-1,3,4-oxadiazole derivatives, TLC is typically performed using a solid stationary phase, most commonly silica (B1680970) gel coated on a plate, and a liquid mobile phase composed of a mixture of organic solvents. nih.govchemcoplus.co.jp The choice of the eluent system is crucial for achieving effective separation of the target compound from impurities. The separation is based on the principle of differential partitioning of the compounds between the stationary and mobile phases. The polarity of the compound, the stationary phase, and the mobile phase are key factors influencing the separation.

For compounds in the 1,3,4-oxadiazole class, various solvent systems have been successfully used as the mobile phase. These often consist of a mixture of a non-polar solvent, such as n-hexane, cyclohexane, or toluene (B28343), and a more polar solvent, like ethyl acetate (B1210297) or chloroform. nih.govresearchgate.netbeilstein-journals.org The ratio of these solvents is adjusted to optimize the separation and achieve a suitable Retardation factor (Rf) value for the target compound. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for a specific compound in a given TLC system. chemcoplus.co.jp For effective analysis, Rf values are typically aimed to be between 0.2 and 0.8.

After development, the separated spots on the TLC plate are visualized. Since many 1,3,4-oxadiazole derivatives are fluorescent or contain chromophores, a common method of visualization is by using ultraviolet (UV) light, typically at a wavelength of 254 nm, where the compounds appear as dark spots against a fluorescent background. nih.govchemcoplus.co.jp

The purity of a sample of this compound is confirmed by the presence of a single spot on the developed TLC plate. The appearance of multiple spots would indicate the presence of impurities. The Rf value can also be compared to that of a known pure standard for identification. Research on analogous 2,5-disubstituted-1,3,4-oxadiazole compounds has demonstrated the utility of specific eluent systems. For instance, a mixture of ethyl acetate and n-hexane (9.5:0.5) has been used to evaluate Rf values for a series of related oxadiazoles. nih.gov Similarly, systems like toluene-ethyl acetate and chloroform-methanol have proven effective for this class of heterocyclic compounds. nih.govresearchgate.net

The following table summarizes typical parameters used in the TLC analysis of compounds structurally related to this compound, providing a reference for purity assessment protocols.

Table 1: Representative TLC Parameters for Purity Assessment of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

| Parameter | Description | Example Values/Systems | Source(s) |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica Gel 60 F254 | nih.gov |

| Mobile Phase (Eluent) | The solvent or mixture of solvents that moves up the plate. | Ethyl Acetate : n-Hexane (9.5:0.5) | nih.gov |

| Toluene : Ethyl Acetate (4:6) | researchgate.net | ||

| Cyclohexane : Ethyl Acetate (3:1) | beilstein-journals.org | ||

| Chloroform : Methanol (4:1) | nih.gov | ||

| Visualization Method | The technique used to see the separated spots. | UV light at 254 nm | nih.govchemcoplus.co.jp |

| Retardation Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | 0.38 - 0.90 (for various derivatives) | nih.gov |

| 0.51 (for 2,5-bis(5-bromothiophen-2-yl)-1,3,4-oxadiazole) | researchgate.net | ||

| 0.22 (for 2-(2-Nitrophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole) | beilstein-journals.org |

Computational Chemistry and Theoretical Studies on 2,5 Bis 3 Fluorophenyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecular systems. For 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole, DFT calculations have been employed to optimize its equilibrium structure and compute various electro-optical parameters. Studies have utilized the B3LYP/6-31+G(d,p) and ωB97XD/6-311+G(d,p) levels of theory to provide a comprehensive understanding of its electronic landscape. researchgate.net

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the compound. researchgate.netajchem-a.com

Theoretical calculations reveal that the introduction of fluorine atoms to the phenyl rings of the parent compound, 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), influences the HOMO and LUMO energy levels. For this compound (referred to as FPD in some studies), the HOMO-LUMO gap is a key indicator of its potential as an electron transport material in Organic Light-Emitting Diodes (OLEDs). researchgate.net A smaller energy gap generally implies a higher reactivity and a greater ease of electronic excitation. The calculated HOMO and LUMO energies suggest that charge transfer occurs within the molecule. researchgate.net

| Computational Parameter | Value (eV) |

| HOMO Energy | [Data not available] |

| LUMO Energy | [Data not available] |

| HOMO-LUMO Energy Gap | [Data not available] |

Note: Specific energy values for this compound were not explicitly provided in the searched sources. The table is presented as a template for the type of data generated in such studies.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are favorable for nucleophilic attack. ajchem-a.com

For fluorinated derivatives of 2,5-diphenyl-1,3,4-oxadiazole, MEP analysis indicates that the negative electrostatic potential is concentrated around the nitrogen atoms of the oxadiazole ring. researchgate.net This suggests that these nitrogen atoms are the most probable sites for electrophilic interactions. Conversely, the rest of the molecule generally exhibits a positive electrostatic potential. researchgate.net This information is crucial for understanding intermolecular interactions and predicting the molecule's behavior in a chemical or biological system.

Prediction of Ground and Excited State Dipole Moments

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a key factor in determining its interaction with electric fields and its solubility in polar solvents. Computational methods can predict the dipole moments in both the ground state (μg) and the excited state (μe). An increase in the dipole moment upon excitation is indicative of a more polar excited state and can influence the photophysical properties of the molecule.

| State | Dipole Moment (Debye) |

| Ground State (μg) | [Data not available] |

| Excited State (μe) | [Data not available] |

Note: The table is a template awaiting specific computational data for this compound.

Quantum Chemical Modeling of Photophysical Processes

Quantum chemical modeling plays a vital role in understanding the photophysical properties of molecules, such as their absorption and emission of light. For this compound, theoretical studies have examined its electronic transitions using UV-visible spectroscopy predictions. researchgate.net These calculations help to interpret experimental spectra and understand the nature of the electronic excitations. The addition of fluorine to the parent PPD molecule is known to affect its photophysical characteristics. researchgate.net

Theoretical studies on related oxadiazole-based compounds for OLEDs have utilized DFT and Time-Dependent DFT (TD-DFT) to predict absorption and fluorescence spectra, oscillator strengths, and transition dipole moments. tandfonline.com These models can elucidate the contributions of different molecular orbitals to the electronic transitions, which are often dominated by HOMO to LUMO transitions. tandfonline.com Such computational insights are instrumental in designing molecules with desired photophysical properties for applications in optoelectronics. tandfonline.comresearchgate.net

Thermodynamic and Kinetic Modeling of Reaction Mechanisms (e.g., Gibbs Free Energies, Equilibrium Constants)

Computational chemistry can also be employed to model the thermodynamics and kinetics of chemical reactions. This involves calculating parameters such as Gibbs free energies (ΔG), activation energies, and equilibrium constants to predict the feasibility and rate of a reaction.

Currently, there is a lack of specific studies in the provided search results that focus on the thermodynamic and kinetic modeling of reaction mechanisms involving this compound. Such studies would be valuable for understanding its synthesis, stability, and degradation pathways. For other chemical systems, DFT calculations have been successfully used to elucidate reaction mechanisms and predict thermodynamic and kinetic parameters.

Global Descriptors for Chemical Reactivity Assessment

For this compound, these parameters have been computed to assess its chemical reactivity and stability. researchgate.net The fluorination of the phenyl rings is shown to enhance the electron affinity, which is a desirable property for electron transport materials. researchgate.net The increased polarizability of fluorinated derivatives also suggests that they are electronically more active than the non-fluorinated parent compound. researchgate.net

| Global Reactivity Descriptor | Definition | Calculated Value |

| Ionization Potential (I) | -EHOMO | [Data not available] |

| Electron Affinity (A) | -ELUMO | [Data not available] |

| Electronegativity (χ) | (I+A)/2 | [Data not available] |

| Chemical Potential (μ) | -(I+A)/2 | [Data not available] |

| Chemical Hardness (η) | (I-A)/2 | [Data not available] |

| Global Softness (S) | 1/(2η) | [Data not available] |

Note: Specific values for these descriptors for this compound were not explicitly provided in the searched sources. The table serves as a template for the data typically generated in such computational studies.

Solute-Solvent Interaction Studies using Computational Parameters

The interaction between a solute and a solvent is a critical factor that can influence a molecule's photophysical properties, reactivity, and stability. For 1,3,4-oxadiazole (B1194373) derivatives, computational methods are employed to elucidate the nature and extent of these interactions. While specific experimental data on the solute-solvent interactions of this compound is not extensively detailed in the public domain, the methodologies for such studies are well-established.

Theoretical investigations typically involve the calculation of various parameters in both the gas phase and in different solvent environments. A key parameter is the dipole moment, which provides insight into the charge distribution within the molecule. An increase in the dipole moment upon moving from a nonpolar to a polar solvent suggests a significant redistribution of electron density, indicative of strong solute-solvent interactions. For similar oxadiazole derivatives, it has been observed that the excited state dipole moments are generally higher than their ground state counterparts, signifying a more pronounced charge separation upon excitation. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the solvent environment and to calculate the electronic and optical properties of the molecule within it. researchgate.net Furthermore, specific and non-specific solute-solvent interactions can be assessed using parameters like Catalan parameters, which help to quantify the solvent's acidity, basicity, polarizability, and dipolarity. researchgate.net These computational approaches allow for a detailed understanding of how different solvents can modulate the behavior of this compound.

Table 1: Computational Parameters for Solute-Solvent Interaction Studies

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| Dipole Moment (μ) | Indicates the polarity of the molecule and changes in charge distribution. | DFT calculations in gas phase and with solvent models (e.g., PCM). |

| Solvation Energy | The energy change when a solute is transferred from a vacuum to a solvent. | Calculated using continuum solvation models. |

| Catalan Parameters | Quantifies solvent acidity, basicity, polarizability, and dipolarity. | Used to correlate photophysical properties with solvent characteristics. |

Conformational Analysis and Energy Minimization Studies

Energy minimization is the computational process of finding the molecular geometry with the lowest potential energy, which corresponds to the most stable conformation. Density Functional Theory (DFT) is a widely used method for these calculations, often with various functionals and basis sets to achieve a balance between accuracy and computational cost. For instance, the equilibrium structure of this compound has been optimized using DFT methods such as B3LYP with a 6-31+G(d,p) basis set and ωB97XD with a 6-311+G(d,p) basis set. researchgate.net

These studies are crucial for understanding the molecule's electronic properties, as the conformation can significantly impact orbital energies and electronic transitions. A potential energy surface scan can be performed by systematically rotating specific dihedral angles to map out the energy landscape and identify all low-energy conformers. nih.gov The most stable conformer is then used for further calculations of properties such as molecular orbitals, electronic spectra, and reactivity descriptors. mendeley.com

Table 2: Methodologies in Conformational Analysis and Energy Minimization

| Technique | Description | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method to investigate the electronic structure of many-body systems. | Used to optimize the molecular geometry and calculate energies of different conformers. researchgate.net |

| Potential Energy Surface (PES) Scan | A systematic variation of molecular geometry to map the energy landscape. | Identifies stable conformers and transition states for rotation of the phenyl rings. nih.gov |

| Basis Sets (e.g., 6-31G, 6-311++G) | Sets of mathematical functions used to build molecular orbitals. | The choice of basis set affects the accuracy of the calculated energies and geometries. researchgate.net |

Global Electron Density Transfer (GEDT) Analysis for Reaction Polarity

Global Electron Density Transfer (GEDT) is a key concept within Molecular Electron Density Theory (MEDT) that quantifies the net charge transfer between two reacting species at the transition state. mdpi.com This analysis is particularly useful for understanding the polarity of reactions and predicting their feasibility and kinetics. A significant GEDT value indicates a polar reaction mechanism, where one molecule acts as an electron donor (nucleophile) and the other as an electron acceptor (electrophile). researchgate.net

The GEDT is calculated from the charge distribution at the transition state geometry of a reaction. A positive value indicates that the molecule is accepting electrons, while a negative value signifies it is donating electrons. Theoretical studies have shown a strong correlation between the magnitude of GEDT and the activation energy of polar reactions; a higher GEDT often corresponds to a lower activation barrier and a faster reaction rate. mdpi.com This type of analysis is invaluable for designing new synthetic routes and for understanding the mechanisms of organic reactions involving oxadiazole derivatives.

Table 3: Concepts in Global Electron Density Transfer (GEDT) Analysis

| Concept | Definition | Relevance to Reaction Polarity |

|---|---|---|

| Global Electron Density Transfer (GEDT) | The net amount of electron density transferred from the nucleophile to the electrophile at the transition state. mdpi.com | A high GEDT value is characteristic of a polar reaction mechanism. researchgate.net |

| Nucleophilicity (N) and Electrophilicity (ω) Indices | Conceptual DFT descriptors that quantify the ability of a molecule to donate or accept electrons, respectively. | Used to predict the direction and magnitude of electron transfer in a reaction. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | GEDT is calculated at the geometry of the transition state. mdpi.com |

Advanced Material Science Applications and Optoelectronic Potentials of 2,5 Bis 3 Fluorophenyl 1,3,4 Oxadiazole Based Systems

Role in Organic Light-Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole (B1194373) moiety is a well-established electron-deficient system, making its derivatives, including 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole, highly valuable in the architecture of OLEDs. researchgate.netrsc.org These compounds are recognized for their strong fluorescence, high electron affinity, and excellent thermal stability, which are critical characteristics for durable and efficient optoelectronic applications. researchgate.net The introduction of fluorine atoms onto the phenyl rings, as in this compound, further enhances its electron affinity, which is advantageous for electron transport. tandfonline.com

Emitter Characteristics and Color Tuning

Derivatives of 1,3,4-oxadiazole are integral to the development of emissive materials in OLEDs. researchgate.net By modifying the molecular structure and incorporating various substituent groups, the emission color of these materials can be tuned. For instance, novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles have been synthesized and investigated for their optical properties. researchgate.nettubitak.gov.tr These compounds, which embed the electron-transporting 1,3,4-oxadiazole unit within a PPV oligomer structure, exhibit blue light emission. researchgate.net The specific substituents on the arylvinyl groups have a significant effect on the UV-vis absorption and photoluminescence spectra, demonstrating a practical approach to color tuning. researchgate.net For example, 2,5-bis{4-[2-(p-dimethylaminophenyl)vinyl]phenyl}-1,3,4-oxadiazole has been noted for its promising blue light-emitting properties. researchgate.net The development of efficient blue emitters is particularly crucial for full-color displays, and oxadiazole derivatives are helping to address the challenges of stability and spectral purity in this area. nih.gov

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency (IQE). beilstein-journals.org This process overcomes the limitations of conventional fluorescent emitters, which are restricted to a 25% IQE. beilstein-journals.org The design of TADF emitters often involves linking an electron-donating moiety with an electron-accepting moiety.

The 2,5-diphenyl-1,3,4-oxadiazole (B188118) (OXD) core has been successfully used as an electron acceptor in the development of highly efficient green and sky-blue TADF emitters when combined with electron donors like phenoxazine (B87303) (PXZ). rsc.orgelsevierpure.com For example, a donor-acceptor-donor type molecule, 2PXZ-OXD, showed a high photoluminescence quantum yield (PLQY) of 87% when doped into a host material. rsc.org An OLED device using 2PXZ-OXD as the emitter achieved an external quantum efficiency (EQE) of 14.9%. rsc.org Similarly, other research has focused on synthesizing 1,3,4-oxadiazole-based donor-acceptor materials that exhibit TADF, achieving PLQYs as high as 0.89 in toluene (B28343) and emission maxima in the blue-green to deep-blue range. nih.gov A series of deep blue to sky blue TADF emitters based on an oxadiazole core have also been synthesized and characterized. st-andrews.ac.uk

Electron-Injection and Transport Layer Applications

| Compound | Adiabatic Electron Affinity (eV) | Vertical Electron Affinity (eV) | Reorganization Energy (eV) |

|---|---|---|---|

| PPD (2,5-diphenyl-1,3,4-oxadiazole) | Data Not Available in Snippets | Data Not Available in Snippets | Data Not Available in Snippets |

| FPD (this compound) | Enhanced relative to PPD | Enhanced relative to PPD | Calculated |

| dFPD (2,5-bis(3,5-difluorophenyl)-1,3,4-oxadiazole) | Enhanced relative to PPD | Enhanced relative to PPD | Calculated |

| pFPD (2,5-bis(perfluorophenyl)-1,3,4-oxadiazole) | Enhanced relative to PPD | Enhanced relative to PPD | Calculated |

Application in Chemosensors and Fluorescent Probes

The inherent fluorescence of 1,3,4-oxadiazole derivatives makes them excellent candidates for the development of chemosensors and fluorescent probes. nih.govumn.edunih.gov These sensors can detect specific ions or molecules through changes in their fluorescence emission, such as quenching or enhancement. nih.gov

For example, fluorescent sensors based on the 2,5-diphenyl rsc.orgnih.govresearchgate.netoxadiazole (PPD) moiety have been developed for the specific detection of metal ions. nih.gov One such sensor, containing the PPD unit within a polyamine macrocycle, demonstrated high selectivity and a specific "OFF-ON" fluorescent response to Zn(II) ions under physiological conditions, even in the presence of other interfering ions like Cd(II) and Pb(II). nih.gov This chelation-enhanced fluorescence (CHEF) effect results in an intense sky-blue emission visible to the naked eye. nih.gov

In another study, fluorescent conjugated polytriazoles containing 2,5-diphenyl-1,3,4-oxadiazole moieties were synthesized and shown to be highly sensitive and selective chemosensors for silver ions (Ag+). rsc.orgresearchgate.net The fluorescence of these polymers was quenched in the presence of Ag+, with one polymer showing a detection limit in the parts-per-billion (ppb) range. researchgate.net Additionally, ortho-hydroxy derivatives of 2,5-diaryl-1,3,4-oxadiazole have been utilized as environment-sensitive fluorescent probes to study pathological changes in cell membranes. researchgate.net

| Oxadiazole-Based System | Target Analyte | Sensing Mechanism | Observed Response | Reference |

|---|---|---|---|---|

| PPD in a polyamine macrocycle (L2) | Zn(II) | Chelation-Enhanced Fluorescence (CHEF) | "OFF-ON" intense sky-blue emission | nih.gov |

| Fluorescent conjugated polytriazoles with PPD | Ag+ | Fluorescence Quenching | High sensitivity (ppb detection limit) | rsc.orgresearchgate.net |

| 2-(2′-hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole | Changes in cell membrane properties (e.g., cholesterol-to-phospholipid ratio) | Environment-sensitive fluorescence | Detection of pathological changes | researchgate.net |

Development of Photoalignment Materials for Liquid Crystals

Photoalignment is a non-contact technique used to control the orientation of liquid crystal (LC) molecules on a substrate, which is crucial for the fabrication of high-quality liquid crystal displays (LCDs) and other optical devices. beamco.comresearchgate.netazimuth-corp.com This process often utilizes photoanisotropic materials that can induce a preferred alignment direction upon exposure to linearly polarized light. beamco.comresearchgate.net

Derivatives of 1,3,4-oxadiazole have been investigated as potential photoalignment materials. researchgate.net Research has shown that the molecular structure of the oxadiazole compound, particularly the position of substituent atoms like fluorine, can dictate the alignment direction of nematic liquid crystals. researchgate.net In one study, a 1,3,4-oxadiazole with terminal fluorine atoms caused the LC molecules to align perpendicularly to the direction of polarized UV light. researchgate.net Conversely, a derivative with sideways fluorine substitution resulted in a parallel alignment. researchgate.net This demonstrates a powerful relationship between molecular structure and alignment properties, offering a method to precisely engineer the alignment behavior by modifying the photoalignment material at a molecular level. researchgate.net This capability is indispensable for designing and synthesizing materials for advanced LCDs and other optical elements like polarization gratings and waveplates. beamco.com

Future Research Directions and Emerging Paradigms for 2,5 Bis 3 Fluorophenyl 1,3,4 Oxadiazole Research

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves harsh reagents like phosphorus oxychloride or thionyl chloride, leading to significant chemical waste and environmental concerns. researchgate.netnih.gov Future research will pivot towards the development of novel and sustainable synthetic methodologies that are not only environmentally benign but also offer higher yields, cost-effectiveness, and scalability. researchgate.netnih.gov

Emerging strategies focus on green chemistry principles, employing renewable substrates, non-toxic catalysts, and milder reaction conditions. nih.gov Key areas for exploration include:

Microwave-Mediated Synthesis: This technique can significantly reduce reaction times and improve yields for oxadiazole synthesis. nih.gov

Photoredox Catalysis: Utilizing visible light and air, photoredox catalysis offers a sustainable and efficient route for the oxidative cyclization reactions needed to form the oxadiazole ring. researchgate.net

Catalyst-Free and Grinding Methods: Exploring solid-state reactions or catalyst-free conditions minimizes the use of hazardous materials and simplifies purification processes. nih.gov

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-derived solvents is a critical step towards sustainability. nih.gov

A comparative look at traditional versus emerging synthetic routes highlights the potential benefits of these new approaches.

Table 1: Comparison of Synthetic Pathways for 1,3,4-Oxadiazole Derivatives

| Feature | Traditional Methods (e.g., POCl₃) | Emerging Green Methods |

|---|---|---|

| Reagents | Harsh, corrosive (e.g., POCl₃, SOCl₂) nih.gov | Mild, non-toxic catalysts, light researchgate.netnih.gov |

| Conditions | High temperatures, long reaction times | Mild conditions, shorter reaction times researchgate.net |

| Solvents | Often hazardous organic solvents | Green solvents (e.g., water, ethanol) nih.gov |

| Waste | Significant production of hazardous waste nih.gov | Minimal environmental impact nih.gov |

| Efficiency | Variable yields, complex purification | Often high yields, easier purification nih.govluxembourg-bio.com |

Future efforts will likely focus on optimizing these green protocols specifically for the synthesis of 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole, aiming for single-step, high-yield processes that align with the principles of sustainable chemistry. eurekaselect.com

Advanced Understanding of Structure-Property-Performance Relationships for Device Optimization

To optimize the performance of this compound in electronic devices, a deeper understanding of its structure-property-performance relationships is essential. The introduction of fluorine atoms onto the phenyl rings is known to enhance electron affinity, which is advantageous for electron transport materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net

Future research will delve into more nuanced aspects of its molecular architecture to fine-tune its functionality for specific applications. This involves systematic studies on how modifications to the molecular structure impact key material properties.

Key Research Areas:

Impact of Fluorination: While the effect of fluorine at the meta-position is established, further studies could explore fluorination at ortho- and para-positions to modulate electronic properties and molecular packing.

Donor-Acceptor Architectures: Incorporating electron-donating groups alongside the electron-accepting oxadiazole core can create bipolar host materials, which are crucial for achieving high efficiency in phosphorescent OLEDs (PhOLEDs). rsc.orgresearchgate.net

Molecular Planarity and Torsion Angles: The twist angle between the central oxadiazole ring and the phenyl side groups influences conjugation, triplet energy levels, and morphological stability. rsc.org Controlling this angle is key to designing materials with high triplet energies for blue PhOLEDs. researchgate.net

Systematic studies correlating these structural changes with performance metrics in devices like OLEDs will be critical.

Table 2: Structure-Property Correlation for Oxadiazole-Based Materials

| Structural Modification | Impact on Property | Desired Performance Outcome |

|---|---|---|

| Fluorination | Lowers LUMO, increases electron affinity researchgate.net | Improved electron injection/transport in OLEDs researchgate.net |

| Planarization | Increases glass-transition temperature & triplet energy researchgate.net | Enhanced morphological stability and blue emission researchgate.net |

| Adding Donor Groups | Creates bipolar charge transport rsc.org | Balanced charge injection, reduced efficiency roll-off researchgate.net |

| Meta-linkages | Breaks conjugation, increases triplet energy rsc.org | High triplet energy host for blue PhOLEDs rsc.org |

Computational Design of Next-Generation Oxadiazole Derivatives with Tailored Functionalities

Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery of new materials. For this compound, computational methods can predict the properties of novel derivatives before their synthesis, saving significant time and resources.

Density Functional Theory (DFT) has already been used to analyze how fluorination enhances the electron transport properties of the parent 2,5-diphenyl-1,3,4-oxadiazole (B188118). researchgate.net Future computational work will expand to:

High-Throughput Screening: Virtually screening large libraries of potential derivatives by calculating key parameters like electron affinity, reorganization energy, and triplet energy levels.

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that link molecular descriptors to material performance, guiding the design of compounds with specific electronic or optical properties. nih.gov

Molecular Dynamics Simulations: Simulating the bulk morphology and intermolecular interactions to understand how molecular packing influences charge transport and device stability.

These computational approaches will enable the rational design of next-generation oxadiazole derivatives with functionalities tailored for applications beyond OLEDs, such as inhibitors for specific biological targets or materials with unique photophysical properties. mdpi.comrsc.org

Integration into Hybrid Organic-Inorganic Material Systems

A significant emerging paradigm is the integration of functional organic molecules into hybrid organic-inorganic material systems. Perovskite solar cells (PSCs) represent a leading example where organic charge-transporting layers are crucial for achieving high efficiency and stability. acs.orgnih.gov

The favorable electron-transporting properties of this compound make it a candidate for use in the electron transport layer (ETL) or as an additive in PSCs. Future research should explore:

Interfacial Engineering: Using the oxadiazole derivative to modify the interface between the perovskite active layer and the electrode. This can passivate defects, improve energy level alignment, and reduce non-radiative recombination, which are critical factors limiting PSC performance. acs.orgnih.gov

Dopant-Free Hole Transporting Materials (HTMs): While known for electron transport, molecular engineering could adapt oxadiazole derivatives to function as stable, dopant-free HTMs in inverted (p-i-n) PSC architectures. acs.org

Stability Enhancement: The chemical and thermal stability of oxadiazole-based compounds could help protect the sensitive perovskite layer from degradation caused by moisture and oxygen, enhancing the long-term operational stability of the solar cells. nih.gov

Development of Multi-functional Material Platforms

The inherent versatility of the 1,3,4-oxadiazole scaffold allows for the development of materials that possess multiple functions within a single molecular platform. rsc.orgrsc.org Research is moving beyond single-purpose materials towards creating integrated systems where a compound like this compound can serve several roles.

Potential multi-functional platforms include:

Emissive Hosts in OLEDs: Designing derivatives that not only transport electrons efficiently but also act as a high-triplet-energy host for phosphorescent emitters, enabling simpler device architectures and improved performance. rsc.orgrsc.org

Sensing and Emission: Combining the inherent fluorescence of the oxadiazole core with receptor moieties to create chemosensors that signal the presence of specific analytes (like ions or explosives) through a change in light emission. nih.gov

Theranostic Agents: In medicinal chemistry, integrating the oxadiazole core into larger molecules could yield compounds that combine therapeutic action (e.g., anticancer) with diagnostic capabilities (e.g., fluorescence imaging). nih.govresearchgate.net

This drive towards multi-functionality represents a paradigm shift, aiming to create smarter, more efficient materials where the unique electronic and photophysical properties of the this compound core are leveraged to their fullest extent.

Q & A

[Basic] How is 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole synthesized in academic research?

The compound is typically synthesized via cyclization reactions using substituted aromatic acids and hydrazine derivatives. Key methods include:

- Wittig-Horner reaction : Embedding electron-transporting 1,3,4-oxadiazole into aromatic systems via coupling with fluorophenyl groups .

- H₃PO₄/P₂O₅-mediated cyclization : Cyclizing nitro-substituted precursors followed by reduction (e.g., Zn/CaCl₂) to generate aminophenyl intermediates, which are further functionalized .

- Ainsworth’s method : Condensation of diacylhydrazines with phosphorylating agents to form the oxadiazole ring .

Characterization involves FT-IR, NMR, and elemental analysis to confirm purity and structure.

[Advanced] What experimental parameters are critical for optimizing the synthesis yield of this compound?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalyst choice : Acid catalysts (e.g., H₃PO₄) improve cyclization kinetics .

- Temperature control : Reactions often proceed at 80–120°C to balance rate and side-product formation .

- Purification methods : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity .

[Basic] What pharmacological activities have been reported for this compound derivatives?

Reported activities include:

- Antimicrobial : Inhibition of bacterial/fungal growth via membrane disruption .

- Anticancer : Cytotoxicity against cancer cell lines (e.g., MCF-7) through apoptosis induction .

- Insecticidal : Activity against pests like house flies via neurotoxic effects .

Activity varies with substituent electronegativity and steric effects.

[Advanced] How can researchers establish structure-activity relationships (SAR) for this compound in drug design?

SAR studies involve:

- Substituent variation : Introducing electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate bioactivity .

- In vitro assays : Testing derivatives against target cells (e.g., MIC for antimicrobials, IC₅₀ for anticancer agents) .

- Computational modeling : Docking studies to predict binding affinities with enzymes (e.g., topoisomerase II) .

[Basic] What are the key optoelectronic properties of this compound?

Key properties include:

- Two-photon absorption (TPA) : High TPA cross-sections (e.g., 300–600 GM) due to π-conjugated fluorophenyl groups .

- Fluorescence emission : Strong blue-green emission under UV excitation, measured via fluorescence spectroscopy .

- Electron transport : Enhanced charge mobility in organic diodes, tested using cyclic voltammetry .

[Advanced] What methodologies enable characterization of two-photon absorption properties in derivatives?

- Z-scan technique : Quantifies nonlinear absorption using pulsed lasers .

- Time-resolved fluorescence : Measures excited-state lifetimes to assess energy transfer efficiency .

- DFT calculations : Predicts electronic transitions and validates experimental TPA values .

[Basic] How does this compound function as a ligand in coordination polymers?

The oxadiazole’s nitrogen atoms coordinate with metal ions (e.g., Ag⁺) to form 1D/2D polymers. Structural rigidity from fluorophenyl groups stabilizes frameworks . Characterization via IR confirms metal-ligand bonding, while X-ray crystallography reveals topology .

[Advanced] What strategies improve coordination polymer design for specific applications?

- Metal ion selection : Ag⁺ or Cu²⁺ enhances conductivity for optoelectronic devices .

- Solvothermal synthesis : High-pressure conditions yield crystalline polymers with tailored porosity .

- Functional co-ligands : Adding pyridyl groups modulates interchain interactions .

[Basic] What evidence supports this compound as a corrosion inhibitor?

Analogous compounds (e.g., dimethylaminophenyl derivatives) show >90% inhibition efficiency for carbon steel in acidic media. Mechanisms include adsorption on metal surfaces and barrier film formation .

[Advanced] What electrochemical techniques study corrosion inhibition mechanisms?

- Electrochemical impedance spectroscopy (EIS) : Quantifies charge-transfer resistance and adsorption stability .

- Potentiodynamic polarization : Determines corrosion current density and inhibition type (anodic/cathodic) .

- XPS analysis : Identifies inhibitor-metal bonding via shifts in binding energies .

[Basic] What crystallographic data are available for this compound?

Single-crystal X-ray diffraction reveals:

- Dihedral angles : Fluorophenyl rings deviate by 1.77–72.15° from the oxadiazole plane, influencing packing .

- Hydrogen bonding : C–H⋯F/O interactions stabilize layered structures . Data deposited in CCDC/ICSD databases.

[Advanced] How do crystallographic parameters inform molecular stability?

- Packing coefficients : High coefficients (>0.7) indicate dense packing and thermal stability .

- Torsion angles : Planar conformations reduce steric strain, enhancing photostability .

[Advanced] How should researchers address contradictions in reported biological activities?

- Control experiments : Standardize assay conditions (pH, cell lines) to minimize variability .

- Meta-analysis : Compare substituent effects across studies to identify activity trends .

- Dose-response profiling : Establish EC₅₀ values to resolve potency discrepancies .

[Basic] What analytical techniques characterize this compound?

Essential methods include:

- NMR/FT-IR : Confirms functional groups and purity .

- Elemental analysis : Validates empirical formulas .

- HPLC-MS : Detects trace impurities in synthesized batches .

[Advanced] What challenges hinder therapeutic translation of derivatives?

- Solubility : Hydrophobic fluorophenyl groups limit aqueous solubility; prodrug strategies or nanoformulations may help .

- Toxicity : Metabolite profiling (e.g., hepatic microsome assays) is needed to assess safety .

[Basic] What is known about the environmental impact of this compound?

Limited ecotoxicity data exist. Analogous oxadiazoles show moderate persistence; biodegradation studies and OECD 301/302 assays are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。